molecular formula C8H11Cl2N3O B1424586 2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride CAS No. 1219977-38-4

2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride

Cat. No. B1424586
CAS RN: 1219977-38-4
M. Wt: 236.1 g/mol
InChI Key: KJRHSCGFSXIWHR-UHFFFAOYSA-N
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Description

2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride (2C6P) is an organic compound with a molecular formula of C7H11Cl2N3O2. It is a white powder with a melting point of 140-141°C. 2C6P is a member of the pyrazine family, which is composed of nitrogen-containing organic compounds. It is a versatile compound with a variety of applications in research and industry.

Scientific Research Applications

2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride has a wide range of applications in scientific research. It can be used as an inhibitor of the enzyme cholinesterase, which is involved in the degradation of acetylcholine and plays an important role in the regulation of neurotransmission. In addition, 2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride has been used as a model compound for studying the structure and function of enzymes, as well as for the development of novel enzyme inhibitors.

Mechanism of Action

2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride acts as an inhibitor of cholinesterase by binding to the enzyme’s active site and preventing the degradation of acetylcholine. This inhibition of cholinesterase leads to an increase in the concentration of acetylcholine, which in turn leads to an increase in the activity of the neurotransmitter.
Biochemical and Physiological Effects
The inhibition of cholinesterase by 2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride has a variety of biochemical and physiological effects. It has been shown to improve cognitive function and memory, as well as reduce anxiety and depression. In addition, it has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride in lab experiments is that it is relatively inexpensive and easy to synthesize. Additionally, it has a relatively low toxicity, making it safe to use in experiments. One of the limitations of using 2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride is that it is not as potent as some other cholinesterase inhibitors, so it may not be as effective in some experiments.

Future Directions

There are a number of potential future directions for research involving 2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride. These include further investigations into the biochemical and physiological effects of the compound, development of new synthesis methods, and exploration of the potential applications of 2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride in drug development. Additionally, further research into the mechanism of action of 2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride could lead to the development of more effective cholinesterase inhibitors.

properties

IUPAC Name

2-chloro-6-pyrrolidin-3-yloxypyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O.ClH/c9-7-4-11-5-8(12-7)13-6-1-2-10-3-6;/h4-6,10H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRHSCGFSXIWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CN=CC(=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride

CAS RN

1219977-38-4
Record name Pyrazine, 2-chloro-6-(3-pyrrolidinyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219977-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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